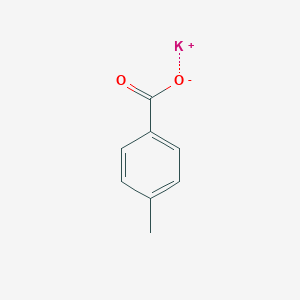

Ácido 4-((terc-butoxicarbonil)amino)-3-metilbenzoico

Descripción general

Descripción

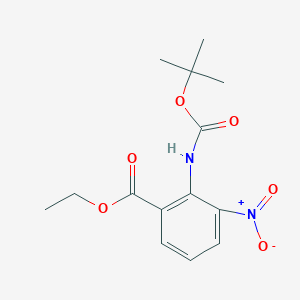

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a methylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Aplicaciones Científicas De Investigación

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions, where protected amino acids are used to probe active sites.

Medicine: Utilized in the development of pharmaceuticals, where Boc-protected intermediates are key steps in the synthesis of active compounds.

Industry: Applied in the production of fine chemicals and materials, where precise control over functional groups is required.

Mecanismo De Acción

Target of Action

The primary target of Boc-4-amino-3-methylbenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function . The compound’s tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under acidic conditions . This suggests that the compound may undergo changes in the body that could affect its interaction with its target .

Biochemical Pathways

Given its target, it may influence pathways related to cell growth and differentiation .

Pharmacokinetics

The compound’s solubility in methanol suggests it may be well-absorbed in the body. The presence of the Boc group could also impact its bioavailability, as this group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution .

Result of Action

Given its target, the compound may have effects on cell growth and differentiation

Action Environment

The action of Boc-4-amino-3-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, the compound’s stability may be affected by temperature and light . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

The role of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid in biochemical reactions primarily stems from its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This makes it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry .

Molecular Mechanism

The molecular mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid involves the protection of amines during chemical reactions. The Boc group prevents the amine from reacting with other functional groups in the molecule, allowing for selective reactions to occur elsewhere in the molecule .

Temporal Effects in Laboratory Settings

The stability of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid in laboratory settings is largely dependent on the conditions under which it is stored. It is recommended to store the compound in a sealed, dry environment at room temperature .

Metabolic Pathways

The Boc group is known to be removed under acidic conditions, which could potentially occur during metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.

Análisis De Reacciones Químicas

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, though these are less common for the Boc-protected form.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Removal of the Boc group yields the free amine.

Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.

Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but without the methyl group.

4-((tert-Butoxycarbonyl)amino)-2-methylbenzoic acid: Similar structure with the methyl group in a different position.

4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methyl group.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the benzoic acid ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Propiedades

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATSAXPXARPPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572725 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-94-7 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)